8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3.ClH/c14-10-5-9(13(17)18)6-16-7-11(15-12(10)16)8-1-3-19-4-2-8;/h5-8H,1-4H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXNKCZMRMUDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CN3C=C(C=C(C3=N2)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves multi-step reactionsThe final step involves the conversion to the hydrochloride salt .
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The compound’s structural uniqueness lies in the combination of fluorine, oxan-4-yl, and carboxylic acid groups. Below is a comparative analysis with similar imidazo[1,2-a]pyridine derivatives:
Impact of Substituents on Pharmacological Properties
Fluorine at Position 8: The electron-withdrawing fluorine atom enhances binding to electron-rich targets (e.g., enzymes or receptors) and reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like imidazo[1,2-a]pyridine-6-carboxylic acid . Contrasts with bulkier halogens (Br, Cl) in compounds like 8-bromo-6-chloro derivatives, which may sterically hinder target interactions .
Oxan-4-yl at Position 2 :
- The tetrahydropyran group improves solubility compared to lipophilic substituents (e.g., CF₃ in ) while maintaining moderate logP values (~2.5–3.0). This balance supports oral bioavailability .
- In contrast, methyl or phenyl groups (e.g., 2-methyl or 2-phenyl analogs) offer minimal solubility enhancement .
Carboxylic Acid at Position 6 :
- The carboxylic acid moiety enables salt formation (e.g., hydrochloride), increasing aqueous solubility (≥50 mg/mL in water) compared to free acids or esters (e.g., ethyl carboxylates in ) .
- Replacing -COOH with -NH₂ (as in ) shifts ionization behavior, affecting membrane permeability and target selectivity.
Biological Activity
8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅FN₂O₃ |
| Molecular Weight | 278.28 g/mol |
| CAS Number | 2470439-49-5 |
| IUPAC Name | 8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride |
Research indicates that imidazo[1,2-a]pyridine derivatives, including 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, exhibit a variety of biological activities primarily through their interaction with specific protein targets. For instance, studies have shown that certain imidazo[1,2-a]pyridines inhibit the hepatitis C virus (HCV) replication by directly binding to the non-structural protein NS4B, demonstrating an effective mechanism against viral infections .
Antiviral Activity
A notable study highlighted the antiviral properties of imidazo[1,2-a]pyridines against HCV. Compounds within this class demonstrated potent inhibition of HCV replication with effective concentrations (EC50) below 10 nM . This suggests that 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride may share similar antiviral properties.
Case Studies
- HCV Inhibition Study : A series of imidazo[1,2-a]pyridines were tested for their ability to inhibit HCV replication. The compounds showed a unique resistance pattern associated with NS4B mutations, indicating their potential as effective antiviral agents .
- Anticancer Research : A study involving piperidine derivatives demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This highlights the potential for developing new anticancer agents based on related structures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, and how can reaction intermediates be optimized?
- Methodology : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves sequential heterocyclic ring formation and functionalization. For example, coupling reactions (e.g., amide bond formation) using phosphorus oxychloride in pyridine at low temperatures (−15°C) can introduce fluorinated or oxane substituents . Intermediate purity is critical; purification via reverse-phase chromatography or recrystallization ensures >90% purity, as seen in analogous compounds .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry of fluorinated precursors to enhance yield. Monitor reaction progress via LC-MS to identify byproducts .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Analytical Techniques :
- NMR : Confirm substituent positions (e.g., fluorine at C8, oxane at C2) using - and -NMR. Compare chemical shifts to similar imidazo[1,2-a]pyridine derivatives (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times for imidazo[1,2-a]pyridines typically range 5–10 minutes in acetonitrile/water gradients .
- HRMS : Verify molecular ion peaks ([M+H]) with <2 ppm mass accuracy .
Advanced Research Questions
Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic compound in preclinical studies?
- Salt Formation : The hydrochloride salt enhances aqueous solubility via ionic interactions. Compare solubility in phosphate-buffered saline (PBS) vs. simulated gastric fluid (pH 1.2–6.8) .
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to increase lipophilicity, then hydrolyze in vivo. This approach improved bioavailability in structurally related compounds .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorinated and oxane substituents’ roles in target binding?
- SAR Framework :
- Synthesize analogs with varied substituents (e.g., 8-chloro vs. 8-fluoro, oxane vs. tetrahydropyran).
- Test binding affinity to target proteins (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the fluorine atom and hydrophobic binding pockets .
Q. What analytical methods are recommended for detecting degradation products under stressed conditions (e.g., heat, light, pH)?
- Forced Degradation :
- Thermal Stress : Heat at 80°C for 24 hours; monitor decomposition via TGA (e.g., decomposition onset ~188°C, as in related hydrates) .
- Hydrolytic Stability : Incubate in pH 3–9 buffers at 40°C; identify hydrolyzed products (e.g., decarboxylated derivatives) using LC-HRMS .
- Photostability : Expose to UV light (320–400 nm) and analyze via HPLC-DAD for photodegradants .
Q. How can computational chemistry predict metabolic pathways and potential toxicity?
- In Silico Tools :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., oxidation of the oxane ring or hydrolysis of the amide bond) .
- Toxicity Screening : Apply Derek Nexus to assess mutagenicity alerts (e.g., nitro groups in analogs) .
Addressing Data Contradictions
Q. How to resolve discrepancies between in vitro activity and in vivo efficacy for this compound?
- Key Factors :
- Bioavailability : Measure plasma concentration-time profiles in rodent models. Poor absorption may explain efficacy gaps .
- Metabolite Interference : Identify active metabolites via LC-MS/MS and test their activity .
- Experimental Adjustments : Use microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance .
Q. Why do purity assays (HPLC) and biological activity data sometimes conflict?
- Root Causes :
- Impurity Masking : Non-UV-active impurities (e.g., inorganic salts) may evade HPLC detection but affect bioactivity. Use orthogonal methods like -NMR or ion chromatography .
- Enantiomeric Contamination : Chiral impurities in racemic mixtures can inhibit or enhance activity. Perform chiral HPLC to isolate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
